REACTION_SMILES
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[CH3:35][CH2:36][OH:37].[CH:31]([Cl:32])([Cl:33])[Cl:34].[S:19]([NH:20][NH2:21])([c:22]1[cH:23][cH:24][c:25]([CH3:26])[cH:27][cH:28]1)(=[O:29])=[O:30].[c:1]1([NH:7][CH:8]2[C:9](=[O:18])[c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[CH2:16][CH2:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([NH:7][CH:8]2[CH2:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[CH2:16][CH2:17]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)NN)cc1
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Name
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O=C1c2ccccc2CCC1Nc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2CCC1Nc1ccccc1
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Name
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Type
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product
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Smiles
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c1ccc(NC2CCc3ccccc3C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |